

Unveiling the Kinome Selectivity of AZD5597: A Comparative Analysis

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of **AZD5597**, a potent cyclin-dependent kinase (CDK) inhibitor, with other relevant CDK inhibitors, namely Seliciclib (R-roscovitine) and Dinaciclib. The information presented herein is intended to offer an objective overview supported by available experimental data to aid in research and drug development efforts.

Executive Summary

AZD5597 is a highly potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2), with reported IC50 values of 2 nM for both enzymes.[1][2] While comprehensive kinome-wide selectivity data for AZD5597 is not publicly available, its high potency against key cell cycle regulators positions it as a significant tool for cancer research. This guide compares its known activity with that of two other well-characterized CDK inhibitors, Seliciclib and Dinaciclib, for which broader selectivity data is available. This comparative analysis aims to provide researchers with a framework for evaluating the potential applications and off-target effects of these inhibitors.

Comparative Selectivity Profiles

The following tables summarize the inhibitory activity of **AZD5597**, Seliciclib, and Dinaciclib against various kinases. The data for Seliciclib and Dinaciclib is derived from the HMS LINCS Project KINOMEscan dataset, which measures binding affinity as a percentage of control (%



Control), where a lower percentage indicates stronger binding. For **AZD5597**, only the potent IC50 values for CDK1 and CDK2 are available.

Table 1: Primary CDK Targets and Potency

Inhibitor	Target Kinase	IC50 (nM)	Reference
AZD5597	CDK1	2	[1][2]
CDK2	2	[1][2]	
Seliciclib	CDK1/cyclin B	2700	[3]
CDK2/cyclin A	100	[3]	
CDK7/cyclin H	500	[3]	_
CDK9/cyclin T1	800	[3]	_
Dinaciclib	CDK1	3	[4]
CDK2	1	[4]	_
CDK5	1	[4]	_
CDK9	4	[4]	

Table 2: KINOMEscan Selectivity Data for Seliciclib and Dinaciclib (% Control @ 1µM)

A lower % Control value indicates stronger inhibition.



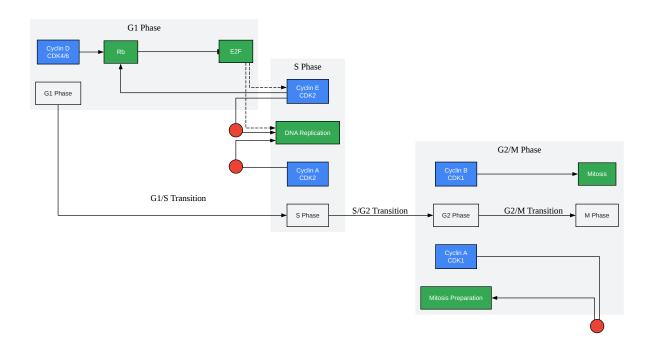
Kinase	Seliciclib (% Control)	Dinaciclib (% Control)
CDK1	1.1	0.1
CDK2	0.2	0.1
CDK3	0.4	0.1
CDK5	0.2	0.1
CDK7	1.8	1.3
CDK9	0.4	0.1
AAK1	86	93
ABL1	79	88
AURKA	91	96

(Note: This is a truncated table for illustrative purposes. The full KINOMEscan dataset contains data for over 400 kinases.)

Signaling Pathway Context

AZD5597 primarily targets CDK1 and CDK2, key regulators of the cell cycle. The following diagram illustrates their central role in cell cycle progression.





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Caption: Simplified diagram of the cell cycle regulation by CDK1 and CDK2.

Experimental Protocols

The selectivity data presented in this guide are primarily generated using the KINOMEscan™ assay. The following is a generalized protocol for this competition binding assay.

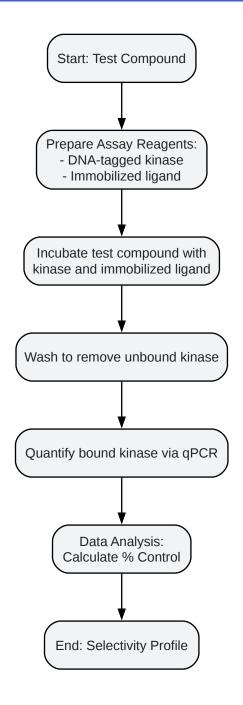


KINOMEscan™ Assay Protocol

- Kinase Expression: Kinases are produced as fusions with a DNA tag.
- Immobilization of Ligand: A proprietary, immobilized, active-site directed ligand is prepared on a solid support.
- Competition Assay: The DNA-tagged kinase is incubated with the immobilized ligand and the
 test compound (e.g., AZD5597, Seliciclib, or Dinaciclib) at a specified concentration (typically
 1 μM for single-point screening).
- Binding Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.
- Data Analysis: The results are reported as "percent of control" (% Control), where the control
 is a DMSO-only reaction. A value of 100% indicates no inhibition, while a value of 0%
 represents complete inhibition.

The following diagram illustrates the general workflow of a KINOMEscan experiment.





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Caption: Experimental workflow for KINOMEscan profiling.

Conclusion

AZD5597 is a highly potent and specific inhibitor of CDK1 and CDK2. While its broader kinome selectivity profile is not as extensively documented in the public domain as those of Seliciclib and Dinaciclib, its nanomolar potency against these key cell cycle regulators underscores its value as a research tool. For applications requiring a detailed understanding of off-target



effects, researchers are encouraged to consider inhibitors like Seliciclib and Dinaciclib for which comprehensive kinome-wide data is available. The choice of inhibitor will ultimately depend on the specific research question, balancing the need for high on-target potency with the potential for off-target activities.

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